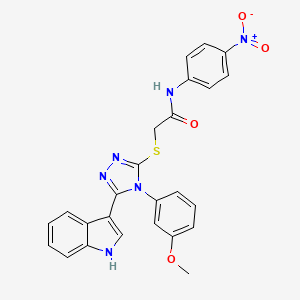

2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N6O4S/c1-35-19-6-4-5-18(13-19)30-24(21-14-26-22-8-3-2-7-20(21)22)28-29-25(30)36-15-23(32)27-16-9-11-17(12-10-16)31(33)34/h2-14,26H,15H2,1H3,(H,27,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INAUFHOHGHLZIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of triazole derivatives, which are recognized for their diverse biological activities, including anticancer and antimicrobial properties. The unique structure of this compound integrates various functional groups that enhance its biological interactions and therapeutic efficacy.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Indole Moiety : Known for its role in biological activity, the indole structure can interact with various protein targets.

- Triazole Ring : This five-membered ring is often involved in enzyme inhibition and receptor modulation.

- Thioether Linkage : Enhances the compound's stability and bioactivity.

- Acetamide Group : Contributes to the overall pharmacological profile.

Key Structural Data

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 852145-43-8 |

| Molecular Weight | 524.64 g/mol |

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The indole and triazole moieties are crucial for binding to these targets, while the piperazine ring enhances solubility and bioavailability. This compound may inhibit enzyme activity or modulate receptor function, leading to various therapeutic effects.

Interaction Studies

Research indicates that the indole moiety interacts with protein sites involved in cell signaling pathways, while the triazole ring participates in hydrogen bonding interactions that stabilize these complexes. Such interactions are vital for understanding the compound's mechanism of action and guiding further drug development efforts.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. For example, compounds with similar structures have shown promising results against various cancer cell lines:

| Compound Type | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Triazole Derivative | HEPG2 (liver cancer) | 1.18 ± 0.14 |

| MCF7 (breast cancer) | 0.67 - 0.87 | |

| PC-3 (prostate cancer) | 0.80 |

These findings suggest that compounds like This compound may exhibit similar or enhanced anticancer activities due to their structural attributes.

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. The presence of the triazole ring contributes to their efficacy against a range of pathogens. Studies have demonstrated that such compounds can inhibit bacterial growth by targeting specific enzymes essential for bacterial survival.

Case Studies and Research Findings

Several case studies have investigated the biological activity of triazole derivatives:

- Study on Anticancer Activity : A recent study evaluated various triazole derivatives against multiple cancer cell lines and identified significant inhibitory effects on cell proliferation.

- Enzyme Inhibition Studies : Research has shown that certain triazole compounds effectively inhibit enzymes like alkaline phosphatase, demonstrating their potential as therapeutic agents.

Q & A

Basic: What are the common synthetic routes for this compound, and how can reaction conditions be optimized for improved yield?

Answer:

The synthesis of triazole-thioacetamide derivatives typically involves multi-step reactions. A general approach includes:

- Step 1: Condensation of substituted triazole-thiol intermediates with chloroacetamide derivatives under basic conditions (e.g., KOH in ethanol) .

- Step 2: Refluxing with catalysts like pyridine and zeolite (Y-H) at 150°C to enhance coupling efficiency .

- Step 3: Purification via recrystallization (ethanol or DMF/acetic acid mixtures) .

Optimization Strategies:

- Vary solvent systems (e.g., ethanol vs. dioxane) to improve solubility.

- Adjust molar ratios of reactants (e.g., equimolar vs. excess chloroacetamide) to minimize side products.

- Test alternative catalysts (e.g., triethylamine for milder conditions) .

Basic: Which spectroscopic and analytical methods are most reliable for confirming the structure of this compound?

Answer:

- 1H NMR: Confirms proton environments (e.g., indole NH at δ 10–12 ppm, triazole protons at δ 8–9 ppm) .

- LC-MS: Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values) .

- Elemental Analysis: Ensures purity (>95% C, H, N content) .

- IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S-H at ~2550 cm⁻¹) .

Advanced: How can computational tools predict the biological activity of novel triazole-thioacetamide derivatives?

Answer:

- PASS Program: Predicts potential biological targets (e.g., antiproliferative or antimicrobial activity) based on structural similarity to known bioactive compounds .

- Molecular Docking: Simulates binding affinities to receptors (e.g., EGFR kinase or tubulin) by analyzing hydrogen bonding, π-π stacking, and hydrophobic interactions .

- ADMET Prediction: Uses tools like SwissADME to assess pharmacokinetic properties (e.g., LogP for lipophilicity, BBB permeability) .

Example: Docking studies on similar triazole derivatives showed strong binding to the ATP pocket of kinases, suggesting kinase inhibition as a mechanism .

Advanced: What strategies are effective in designing analogues to explore structure-activity relationships (SAR) for anti-proliferative activity?

Answer:

- Substituent Variation: Modify the 3-methoxyphenyl or 4-nitrophenyl groups to alter electron-donating/withdrawing effects. For example:

- Replace methoxy with halogens (e.g., Cl, F) to enhance cytotoxicity .

- Introduce bulky groups (e.g., cycloheptyl) to improve membrane penetration .

- Scaffold Hybridization: Fuse with indole or pyridine moieties to target DNA intercalation .

- Bioisosteric Replacement: Substitute the thioacetamide linker with sulfonamide or phosphonate groups to modulate solubility .

Case Study: Derivatives with 4-fluorophenyl substitutions showed 3-fold higher activity against MCF-7 cells compared to the parent compound .

Advanced: How should researchers address discrepancies in biological activity data across studies on similar compounds?

Answer:

- Experimental Design: Standardize assay protocols (e.g., MTT vs. SRB assays for cytotoxicity) to reduce variability .

- Data Normalization: Use positive controls (e.g., doxorubicin) to calibrate activity thresholds.

- Meta-Analysis: Compare IC50 values across studies while accounting for cell line specificity (e.g., HeLa vs. HepG2 sensitivity) .

- Mechanistic Validation: Perform orthogonal assays (e.g., apoptosis via flow cytometry) to confirm observed activity .

Example: A compound showing low activity in PASS predictions but high experimental cytotoxicity may require re-evaluation of its mode of action .

Advanced: What are the key considerations for ensuring compound stability during storage and handling?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.